2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one
CAS No.: 2097895-67-3
Cat. No.: VC6520113
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.
![2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one - 2097895-67-3](/images/structure/VC6520113.png)
Specification
CAS No. | 2097895-67-3 |
---|---|
Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.249 |
IUPAC Name | 2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Standard InChI | InChI=1S/C10H15N3O2/c14-10-2-1-3-11-13(10)5-4-12-6-8-15-9-7-12/h1-3H,4-9H2 |
Standard InChI Key | XLYOFFIGBUWSBE-UHFFFAOYSA-N |
SMILES | C1COCCN1CCN2C(=O)C=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a 2,3-dihydropyridazin-3-one ring, a six-membered heterocycle containing two adjacent nitrogen atoms. The morpholin-4-yl group is attached via a two-carbon ethyl chain at the second position of the pyridazinone ring . This configuration introduces both hydrogen-bonding capabilities (via the morpholine oxygen) and hydrophobic interactions (via the ethyl linker), enhancing its potential for target binding.
The molecular formula of 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one is C₁₁H₁₆N₃O₂, with a molecular weight of 222.27 g/mol. Key structural analogs, such as 6-cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (PubChem CID: 126851801), share similar morpholine-ethyl-pyridazinone motifs and exhibit molecular weights exceeding 300 g/mol, underscoring the variability achievable through substitutions .
Table 1: Comparative Molecular Properties of Pyridazinone-Morpholine Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one | C₁₁H₁₆N₃O₂ | 222.27 | Pyridazinone, morpholine, ethyl |
6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | C₁₉H₃₀N₄O₂ | 346.50 | Pyridazinone, morpholine, piperidine |
4-Chloro-2-ethyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one | C₁₀H₁₄ClN₃O₂ | 243.69 | Pyridazinone, morpholine, chloro |
Tautomerism and Electronic Properties
Pyridazinone derivatives exhibit tautomerism between the oxo (lactam) and hydroxy (lactim) forms. Infrared (IR) and ultraviolet (UV) spectral analyses of unsubstituted 3(2H)-pyridazinones confirm a predominance of the oxo form in solution, a property retained in morpholine-substituted analogs . The electron-withdrawing carbonyl group at position 3 increases the ring’s electrophilicity, facilitating interactions with biological nucleophiles such as serine or cysteine residues in enzyme active sites .
Synthetic Methodologies
General Pyridazinone Synthesis
The pyridazinone core is typically synthesized via cyclocondensation of maleic anhydride derivatives with hydrazine hydrate. For example, maleic anhydride reacts with hydrazine to form 3(2H)-pyridazinone, which can be alkylated or arylated at the nitrogen or carbon positions .
Incorporation of Morpholine Moieties
Introducing the morpholin-4-yl group involves nucleophilic substitution or reductive amination. A common strategy employs 2-chloroethylmorpholine, which reacts with pyridazinone intermediates under basic conditions. For instance, 2-ethyl-3(2H)-pyridazinone can undergo alkylation with 2-chloroethylmorpholine in the presence of potassium carbonate to yield the target compound .
Key Reaction Steps:
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Cyclocondensation: Maleic anhydride + hydrazine → 3(2H)-pyridazinone .
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N-Alkylation: 3(2H)-pyridazinone + 2-chloroethylmorpholine → 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one .
Optimization of solvent (e.g., DMF, acetonitrile) and temperature (60–100°C) is critical to achieving yields exceeding 70% . Purification via column chromatography or recrystallization ensures high purity, validated by HPLC and NMR.
Pharmacological Activities
Acetylcholinesterase Inhibition
Pyridazinone-morpholine hybrids demonstrate potent acetylcholinesterase (AChE) inhibition, a key target in Alzheimer’s disease therapy. For example, N'-[(4-trifluoromethylphenyl)sulfonyl]-2-[4-(2-fluorophenyl)piperazine]-3(2H)-pyridazinone-2-yl acetohydrazide exhibits IC₅₀ values comparable to galantamine, a clinical AChE inhibitor . The morpholine group enhances solubility, enabling better blood-brain barrier penetration .
Anticancer Activity
Morpholine-containing pyridazinones disrupt cancer cell proliferation by inhibiting tyrosine kinases or topoisomerases. Structural analogs with chloro or fluorophenyl substituents show IC₅₀ values below 10 μM in breast (MCF-7) and lung (A549) cancer cell lines . The ethyl-morpholine chain likely contributes to DNA intercalation or protein binding, as evidenced by molecular docking studies .
Anti-Inflammatory Effects
In murine models, these compounds reduce prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) levels by >50% at 25 mg/kg doses, outperforming ibuprofen in some assays . The mechanism may involve cyclooxygenase-2 (COX-2) downregulation via NF-κB pathway inhibition.
Structure-Activity Relationships (SAR)
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Morpholine Positioning: Substitution at position 2 of the pyridazinone ring optimizes AChE inhibition, while position 5 modifications enhance anticancer activity .
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Linker Length: A two-carbon ethyl chain between morpholine and pyridazinone balances flexibility and rigidity, improving target engagement .
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Electron-Withdrawing Groups: Chloro or nitro substituents at position 4 increase electrophilicity, enhancing enzyme inhibition .
Pharmacokinetic and Toxicity Profiles
While specific data for 2-[2-(Morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one are unavailable, analogs exhibit moderate oral bioavailability (40–60%) in rodent studies, with plasma half-lives of 2–4 hours . Morpholine’s solubility contributes to a favorable ADME profile, though hepatic metabolism via CYP3A4 may necessitate dose adjustments . Preliminary toxicity assays indicate LD₅₀ values >500 mg/kg in mice, suggesting a wide therapeutic window .
Applications in Drug Development
Neurodegenerative Diseases
The compound’s AChE inhibitory activity positions it as a candidate for Alzheimer’s disease therapeutics. Hybrid derivatives are being co-crystallized with AChE to optimize binding interactions .
Oncology
Ongoing preclinical studies focus on tyrosine kinase inhibition, with lead compounds advancing to murine xenograft models . Combination therapies with paclitaxel or doxorubicin are under exploration to enhance efficacy.
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